N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11-14(12(2)24-20-11)5-6-16(22)18-7-8-21-10-19-15(9-17(21)23)13-3-4-13/h9-10,13H,3-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNAMSNXFCSVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 352.43 g/mol. The structure features a cyclopropyl group, a pyrimidine ring, and an isoxazole moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.43 g/mol |
| Structural Features | Cyclopropyl, Pyrimidine, Isoxazole |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in various disease pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain kinases or other enzymatic pathways critical in cancer proliferation or neurodegenerative diseases.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific kinases that play roles in tumor growth and survival.
- Receptor Modulation: It could modulate receptor functions, potentially acting as an agonist or antagonist depending on the target.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity: Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Neuroprotective Effects: Potential applications in neurodegenerative diseases due to their ability to modulate neuropeptide pathways.
- Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Studies: A study published in Journal of Medicinal Chemistry highlighted that similar pyrimidine derivatives exhibited significant anticancer activity against various cell lines, with IC50 values indicating potent inhibition of cell growth .
- Neuropeptide Y Receptor Antagonism: Research indicated that modifications on pyrimidine derivatives can enhance their selectivity for neuropeptide Y receptors, suggesting potential therapeutic applications for obesity management .
- Inflammation Models: In vivo studies demonstrated that related compounds reduced inflammation markers significantly compared to standard treatments like celecoxib, indicating their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:
Key Observations:
Core Heterocycles: The target’s pyrimidinone core differs from benzoxazolone () and pyridazine (). Cyclopropane in the target may confer greater metabolic stability compared to pyrrolidine in ’s compound .
Substituent Effects :
- The 3,5-dimethylisoxazole group in the target replaces bulkier moieties like benzoxazolone (). This substitution likely enhances selectivity by reducing steric hindrance .
- The ethyl linker in the target provides flexibility, whereas ’s compound uses a rigid pyrrolidine-oxy linker, which may restrict binding conformations .
Synthetic Complexity: highlights the use of HBTU-mediated coupling for cyclopropylamine attachment, a method that could apply to the target’s synthesis. However, the target’s pyrimidinone core may require specialized cyclization steps absent in benzoxazolone derivatives .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
